N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a phenyl group at position 3 and a sulfanyl-acetamide moiety at position 2.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3OS/c1-18-12-13-21(16-19(18)2)26-22(29)17-30-24-23(20-10-6-5-7-11-20)27-25(28-24)14-8-3-4-9-15-25/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXIWGBFLZPHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a spirocyclic structure that is often associated with various biological activities. Its unique chemical properties make it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
The structural formula highlights the presence of a spirocyclic moiety, which is crucial for its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular responses.
Research indicates that compounds with similar structures often exhibit significant interactions with protein targets, leading to potential therapeutic effects.
Biological Activity Data
Recent studies have focused on the biological activities of related compounds within the same chemical class. Here are some findings relevant to this compound:
| Activity | IC50 Value | Cell Type/Model | Reference |
|---|---|---|---|
| Enzyme Inhibition | 7.5 μM | Cancer Cell Lines | |
| Cytotoxicity | 0.3 μM | ALL and NB Cancer Cell Lines | |
| Receptor Modulation | Not specified | Neutrophils |
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of 0.3 μM, indicating its potential as an anticancer agent. The study highlighted that the compound was more effective against acute lymphoblastic leukemia (ALL) cells compared to neuroblastoma (NB) cells .
- Enzyme Interaction Studies : Another research indicated that related compounds could inhibit superoxide anion production in human neutrophils through a specific pathway involving protein phosphatase 2A activation . This suggests that this compound may similarly influence inflammatory pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ():
- Substituents :
- Spiro core : 3-(3,4-Dichlorophenyl) group (electron-withdrawing Cl atoms).
- Acetamide side chain : N-(4-methoxyphenyl) (electron-donating OCH₃).
- Molecular Weight : 490.44 g/mol (vs. hypothetical ~470–480 g/mol for the target compound).
- Key Differences :
- The 3,4-dichlorophenyl and 4-methoxyphenyl substituents contrast with the target compound’s 3,4-dimethylphenyl and phenyl groups, altering electronic and steric profiles. Chlorine atoms increase hydrophobicity and metabolic stability, whereas methyl groups may enhance lipophilicity without significant electronic effects .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ():
- Substituents :
- Core: Pyrazolone ring (planar, conjugated system) vs. spirocyclic diazaspiro core (non-planar, constrained geometry).
- Acetamide side chain : 3,4-Dichlorophenyl group.
- Conformational Flexibility : Dihedral angles between aromatic rings range from 44.5° to 77.5°, indicating significant rotational freedom absent in rigid spiro systems .
- Biological Relevance : Pyrazolone derivatives often exhibit anti-inflammatory or analgesic activity, whereas spirocyclic acetamides may target neurological or antimicrobial pathways.
Tabulated Comparison:
Research Findings and Implications
Spectroscopic Characterization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
